molecular formula C12H22N2O4 B1383248 4-(Boc-amino)-4-piperidineacetic acid CAS No. 1695082-42-8

4-(Boc-amino)-4-piperidineacetic acid

Cat. No. B1383248
M. Wt: 258.31 g/mol
InChI Key: ACPIGFWOZJZBNC-UHFFFAOYSA-N
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Description

“4-(Boc-amino)-4-piperidineacetic acid” is a chemical compound that is often used in laboratory settings . It is also known as “4-(N-tert-Butoxycarbonylamino)phenylboronic acid” and is used in the synthesis of peptides .


Synthesis Analysis

The synthesis of “4-(Boc-amino)-4-piperidineacetic acid” involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group . A technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles has been reported .


Molecular Structure Analysis

The molecular structure of “4-(Boc-amino)-4-piperidineacetic acid” is represented by the linear formula (CH3)3CO2CNHC6H4CO2H . Its molecular weight is 237.25 .


Chemical Reactions Analysis

The chemical reactions involving “4-(Boc-amino)-4-piperidineacetic acid” are typically associated with the protection and deprotection of the Boc group . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .

Scientific Research Applications

  • Peptide Synthesis

    • 4-(Boc-amino)-4-piperidineacetic acid derivatives are used in stereospecific syntheses of peptides, providing a way to introduce conformational constraints in peptide chains. For instance, the hydrogenation of related β-ketoesters leads to compounds that are useful in peptide synthesis (Gomez-Monterrey et al., 1993).
  • Molecular Structure and Spectroscopy Studies

    • Detailed molecular structure and spectroscopic properties of derivatives of 4-(Boc-amino)-4-piperidineacetic acid are investigated using various techniques like FT-IR, FT-Raman, NMR, and DFT calculations. Such studies are crucial in understanding the chemical properties and potential applications of these compounds (Janani et al., 2020).
  • Preparation for Solid-Phase Peptide Synthesis

    • 4-(Boc-amino)-4-piperidineacetic acid is also involved in the preparation of compounds for solid-phase peptide synthesis, demonstrating its utility in the synthesis of complex peptide structures (Plaue & Heissler, 1987).
  • Synthesis of Novel Heterocyclic Compounds

    • Novel heterocyclic compounds using derivatives of 4-(Boc-amino)-4-piperidineacetic acid have been developed for use as building blocks in various chemical syntheses. This highlights the compound's role in creating diverse chemical structures (Matulevičiūtė et al., 2021).
  • Enantioselective Synthesis and Molecular Docking Studies

    • The enantioselective synthesis of certain derivatives of 4-(Boc-amino)-4-piperidineacetic acid and their application in molecular docking studies indicate their potential in drug discovery and development. This encompasses exploring the interaction of these compounds with various protein targets (Alegret et al., 2007).
  • Synthesis of Nonproteinogenic Amino Acids

    • The compound is used in the synthesis of nonproteinogenic amino acids, highlighting its role in expanding the diversity of amino acids beyond those found in nature (Seebach et al., 1989).
  • Experimental and Computational Investigations

    • Investigations into the structure and properties of 4-(Boc-amino)-4-piperidineacetic acid, including experimental and computational studies, are crucial for understanding its chemical behavior and potential applications (Dega-Szafran et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future directions in the study and application of “4-(Boc-amino)-4-piperidineacetic acid” include the development of more environmentally balanced methods of peptide synthesis , and the exploration of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-12(8-9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPIGFWOZJZBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-4-piperidineacetic acid

CAS RN

1695082-42-8
Record name 2-(4-((tert-butoxycarbonyl)amino)piperidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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